Naphtho[1,2-b]benzofuran-7-ylboronic acid
Description
Significance of Boronic Acids as Versatile Synthons in Organic Chemistry
Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. pharmiweb.com Their prominence is due to a unique combination of stability, versatile reactivity, and generally low toxicity. nih.govacs.org Unlike many other organometallic reagents, boronic acids are typically stable solids that are resistant to air and moisture, permitting convenient handling. researchgate.net
The primary utility of boronic acids lies in their role as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. pharmiweb.comnih.gov This reaction facilitates the formation of carbon-carbon (C-C) bonds by coupling a boronic acid with an organohalide, a process fundamental to the synthesis of biaryls, polyolefins, and styrenes. pharmiweb.com The versatility of boronic acids extends to other significant transformations, including Chan-Lam coupling for C-N and C-O bond formation, and additions to carbonyls and imines. pharmiweb.comresearchgate.net
From an electronic standpoint, boronic acids are Lewis acids due to the empty p-orbital on the boron atom. nih.gov This allows them to form reversible covalent complexes with Lewis bases, a property that is exploited in the design of sensors and in molecular recognition systems, particularly for binding with saccharides. pharmiweb.com Their unique physicochemical characteristics, stability, and broad reaction compatibility have cemented their status as foundational building blocks in fields ranging from medicinal chemistry to materials science. pharmiweb.comnih.gov
Table 1: Key Attributes and Applications of Boronic Acids in Organic Synthesis
| Attribute | Description | Key Applications |
|---|---|---|
| Stability | Generally air- and moisture-stable solids, allowing for easy handling and storage. researchgate.net | Suzuki-Miyaura Coupling |
| Low Toxicity | Boronic acids and their byproducts (e.g., boric acid) typically exhibit low toxicity. nih.gov | Chan-Lam Coupling |
| Functional Group Tolerance | Compatible with a wide range of functional groups, minimizing the need for protecting groups. researchgate.net | Molecular Sensors |
| Reactivity | Serve as versatile synthons for forming C-C, C-N, and C-O bonds. pharmiweb.comacs.org | Asymmetric Synthesis |
| Lewis Acidity | The boron atom can accept a pair of electrons, enabling interactions with nucleophiles. nih.gov | Reversible Covalent Bonding |
The Benzofuran (B130515) and Naphthobenzofuran (B12659138) Core Structures: Synthetic Utility and Functional Diversity
The benzofuran ring system, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, is a privileged scaffold in chemistry. nih.gov This heterocyclic core is ubiquitous in nature, appearing in a vast number of natural products isolated from various plant species. nih.govrsc.org The widespread presence of this motif is linked to a broad spectrum of biological activities, including antitumor, antibacterial, antioxidant, and anti-inflammatory properties. nih.govrsc.org Consequently, benzofuran derivatives have attracted significant attention from medicinal chemists, leading to the development of numerous synthetic compounds with therapeutic potential. researchgate.netnih.gov Several clinically used drugs, such as the antiarrhythmic agent Amiodarone, feature a benzofuran core, underscoring its pharmacological importance. nih.gov
The naphthobenzofuran framework, as found in Naphtho[1,2-b]benzofuran-7-ylboronic acid, represents a more complex, extended π-conjugated system. This fusion of naphthalene (B1677914) and benzofuran moieties results in a rigid, planar polycyclic aromatic heterocycle. Such structures are of significant interest in materials science, particularly for applications in organic electronics. The extended conjugation can impart desirable photophysical properties, such as fluorescence and charge-transport capabilities, making them candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The specific isomerism of the fusion (e.g., naphtho[1,2-b], naphtho[2,1-b], or naphtho[2,3-b]) influences the electronic properties of the molecule, allowing for fine-tuning of its performance in electronic devices.
Positioning this compound within Advanced Chemical Synthesis and Materials Science Frameworks
This compound is a highly functionalized molecule designed for specific applications in advanced synthesis. It is not a final product but rather a strategic intermediate or building block. Its value stems from the combination of the large, rigid, and electronically active naphthobenzofuran core with the synthetically versatile boronic acid handle.
In Advanced Synthesis: This compound serves as a sophisticated precursor for constructing larger, well-defined molecular architectures. Using reactions like the Suzuki-Miyaura coupling, the naphthobenzofuran unit can be precisely incorporated into complex organic molecules. This is particularly valuable in the total synthesis of natural products or in creating bespoke ligands for catalysis where a rigid, sterically defined framework is required.
In Materials Science: The primary application space for this compound is in the synthesis of novel organic materials. The naphthobenzofuran core acts as a chromophore and an electronically active unit. By coupling this boronic acid with other aromatic halides, chemists can construct oligomers and polymers with extended π-systems. These materials are investigated for their potential as:
Organic Semiconductors: The rigid, planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.
Emissive Materials: The extended aromatic system can be engineered to exhibit strong fluorescence in the visible spectrum, making it a candidate for the emissive layer in OLEDs.
Sensors: The fluorescence properties of derivatives could be sensitive to the presence of specific analytes, forming the basis for chemical sensors.
The boronic acid at the 7-position allows for the extension of the molecular structure in a specific direction, giving chemists precise control over the final three-dimensional shape and electronic properties of the target material.
Historical Context and Evolution of Boronic Acid Chemistry Relevant to Polycyclic Aromatic Heterocycles
The history of boronic acid chemistry began in 1860 with the first synthesis by Edward Frankland. pharmiweb.comnih.gov For over a century, their synthetic utility remained relatively niche. The landscape changed dramatically in 1979 with the discovery of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides by Akira Suzuki and Norio Miyaura. nih.gov This breakthrough, now known as the Suzuki-Miyaura coupling, transformed boronic acids from chemical curiosities into one of the most powerful tools for C-C bond formation, a development that significantly increased research focus on these compounds. nih.gov
Early synthetic methods for boronic acids often relied on the reaction of highly reactive organometallic reagents like Grignard or organolithium compounds with borate (B1201080) esters, which suffered from low yields and limited functional group tolerance. nih.gov The evolution of the field brought about milder and more efficient methods, such as the palladium-catalyzed borylation of aryl halides and triflates with diboronic esters (Miyaura borylation) and, more recently, the direct C-H borylation of aromatic compounds. nih.gov
The application of these advanced synthetic methods to polycyclic aromatic hydrocarbons (PAHs) and heterocycles was a natural progression. As the demand for complex, conjugated materials for electronics grew, so did the need for methods to functionalize large aromatic systems. The development of boronic acids based on intricate heterocyclic cores, such as dibenzofurans and naphthobenzofurans, represents the current state of the art. bldpharm.combldpharm.com These specialized reagents, including this compound, empower chemists to build increasingly complex and functional π-conjugated systems that were previously inaccessible, driving innovation in materials science and organic electronics. aablocks.com
Properties
Molecular Formula |
C16H11BO3 |
|---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[1,2-b][1]benzofuran-7-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-6-3-7-14-15(13)12-9-8-10-4-1-2-5-11(10)16(12)20-14/h1-9,18-19H |
InChI Key |
SLVPZMREUNSKLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C3=C(C4=CC=CC=C4C=C3)OC2=CC=C1)(O)O |
Origin of Product |
United States |
Reaction Chemistry and Transformational Applications of Naphtho 1,2 B Benzofuran 7 Ylboronic Acid
Cross-Coupling Reactions Utilizing Naphtho[1,2-b]benzofuran-7-ylboronic Acid
The boronic acid functional group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures through the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govyoutube.com
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a Pd(0) species, forming a Pd(II) intermediate.
Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium center. The mechanism of transmetalation has been a subject of extensive study. It is generally accepted that the boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex. The exact pathway can be influenced by the nature of the reactants, ligands, and solvent. nih.gov For a sterically hindered and electron-rich system like naphtho[1,2-b]benzofuran, the electronic properties of the aromatic system and the steric bulk around the boronic acid group would significantly influence the rate and efficiency of this step.
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.
The choice of ligand and palladium precatalyst is crucial for a successful Suzuki-Miyaura coupling, particularly with challenging substrates like polycyclic aromatic boronic acids. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For sterically demanding and electron-rich boronic acids, bulky and electron-donating phosphine (B1218219) ligands are often employed. rsc.org
Examples of ligand classes that have proven effective in the coupling of complex aryl and heteroaryl boronic acids include:
Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for a broad range of Suzuki-Miyaura couplings, including those involving sterically hindered and heteroaromatic substrates. nih.govwikipedia.org Their bulk and electron-donating properties promote the oxidative addition and reductive elimination steps.
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with palladium, exhibiting high catalytic activity in various cross-coupling reactions. rsc.org
Catalyst optimization would involve screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with different ligands and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF) to achieve the highest yield and selectivity for the desired biaryl product.
The substrate scope of the Suzuki-Miyaura reaction is vast, but limitations can arise with particularly challenging substrates. For the coupling of this compound, the following considerations would be important:
Aryl Halides: The reactivity of the aryl halide coupling partner follows the general trend I > Br > OTf >> Cl. acs.org Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down. Steric hindrance near the halogen atom can also impact the reaction efficiency.
Heteroaryl Halides: Coupling with heteroaryl halides is also feasible, though the presence of heteroatoms can sometimes lead to catalyst inhibition. nih.gov The choice of catalyst system is critical for achieving good yields in these cases.
Limitations: A potential limitation for large, polycyclic aromatic boronic acids is their propensity for protodeboronation, especially under strongly basic conditions. mit.edu This side reaction can be minimized by careful selection of the base and reaction conditions, such as using milder bases or anhydrous conditions. The poor solubility of highly conjugated systems can also present a challenge, requiring the use of high-boiling point solvents or specialized solvent systems.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound with Various Aryl Halides (Illustrative Examples)
| Entry | Aryl Halide | Catalyst System (Illustrative) | Solvent (Illustrative) | Yield (%) (Expected Range) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 75-90 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf), Cs₂CO₃ | Dioxane | 80-95 |
| 3 | 2-Bromopyridine | XPhos Pd G2, K₃PO₄ | t-BuOH | 60-80 |
| 4 | 4-Chlorobenzonitrile | SPhos Pd G3, K₃PO₄ | Toluene | 50-75 |
Other Metal-Catalyzed Coupling Reactions (e.g., Rhodium, Nickel)
Besides palladium, other transition metals can also catalyze cross-coupling reactions of arylboronic acids.
Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to effect the addition of arylboronic acids to various unsaturated systems, including alkenes and alkynes. organic-chemistry.org These reactions can provide access to different structural motifs compared to the Suzuki-Miyaura coupling. For instance, the rhodium-catalyzed conjugate addition to α,β-unsaturated carbonyl compounds would lead to the formation of a C-C bond at the β-position.
Nickel-Catalyzed Reactions: Nickel catalysts are a more cost-effective alternative to palladium and have shown excellent activity in a variety of cross-coupling reactions, including the coupling of arylboronic acids with organic halides and pseudohalides. nih.govwisc.edu Nickel catalysts are particularly effective for the coupling of less reactive electrophiles like aryl chlorides and for reactions involving C-F bond activation. nih.gov A notable example is the nickel-catalyzed defluorinative coupling of 2-fluoronaphtho[2,1-b]furan with arylboronic acids, which proceeds in high yield at room temperature. acs.orgnih.gov This suggests that nickel catalysis would be a promising avenue for the functionalization of a suitably substituted naphtho[1,2-b]benzofuran core.
Table 2: Potential Nickel-Catalyzed Cross-Coupling of a Halogenated Naphtho[1,2-b]benzofuran with Phenylboronic Acid (Analogous Example)
| Entry | Naphthobenzofuran (B12659138) Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Fluoronaphtho[2,1-b]furan | Ni(cod)₂ / PCy₃ | K₂CO₃ | Toluene | 98 | acs.orgnih.gov |
Derivatization and Functionalization of the Boronic Acid Moiety
The boronic acid group itself can be transformed into other functional groups, further expanding the synthetic utility of this compound.
Common transformations of arylboronic acids include:
Oxidation to Phenols: Treatment of the boronic acid with an oxidizing agent, such as hydrogen peroxide under basic conditions, would yield the corresponding naphtho[1,2-b]benzofuran-7-ol.
Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of C-N and C-O bonds by coupling the boronic acid with amines, amides, or alcohols. organic-chemistry.orgwikipedia.org This would be a direct method to introduce amino or alkoxy groups at the 7-position of the naphthobenzofuran core.
Petasis Reaction: This is a multicomponent reaction between a boronic acid, an amine, and a carbonyl compound to form α-amino acids or other amine derivatives. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce more complex, functionalized side chains.
Conversion to Boronate Esters: Boronic acids can be readily converted to boronate esters (e.g., pinacol (B44631) esters) by reaction with a diol. youtube.com Boronate esters often exhibit enhanced stability and are also competent coupling partners in Suzuki-Miyaura reactions. nih.gov
Table 3: Potential Derivatization Reactions of this compound
| Entry | Reagents and Conditions (General) | Product Functional Group | Reaction Type |
| 1 | H₂O₂, NaOH | Hydroxyl (-OH) | Oxidation |
| 2 | Aniline, Cu(OAc)₂, Pyridine | Amino (-NHPh) | Chan-Lam Coupling |
| 3 | Glyoxylic acid, Benzylamine | α-(Benzylamino)acetic acid derivative | Petasis Reaction |
| 4 | Pinacol, Dean-Stark | Pinacol boronate ester | Esterification |
Formation of Boronate Esters and Anhydrides
The conversion of boronic acids into boronate esters is a fundamental transformation that enhances their stability, modulates their reactivity, and facilitates their purification and handling. This process typically involves the condensation reaction of the boronic acid with a diol. In the case of this compound, the formation of cyclic boronate esters, such as those derived from pinacol, is a common strategy to protect the boronic acid moiety or to fine-tune its electronic and steric properties for subsequent reactions.
The reaction proceeds by mixing this compound with a suitable diol, often in a solvent that allows for the azeotropic removal of water, thereby driving the equilibrium towards the formation of the ester.
Table 1: Exemplary Conditions for Boronate Ester Formation
| Diol | Solvent | Catalyst/Conditions | Product |
|---|---|---|---|
| Pinacol | Toluene | Reflux, Dean-Stark trap | 2-(Naphtho[1,2-b]benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Boronic acids, including this compound, can also undergo dehydration to form cyclic trimers known as boroxines (anhydrides). This reversible process is often observed upon heating or under vacuum and can influence the reactivity of the boronic acid in subsequent transformations.
Conversion to Other Organoboron Species for Advanced Syntheses
To further expand the synthetic utility of this compound, it can be converted into other organoboron species, such as trifluoroborates and MIDA (N-methyliminodiacetic acid) boronates. These derivatives often exhibit enhanced stability and different reactivity profiles compared to the parent boronic acid.
Potassium Naphtho[1,2-b]benzofuran-7-yltrifluoroborate: The reaction of this compound with an excess of potassium hydrogen difluoride (KHF₂) in an aqueous or methanolic solution leads to the formation of the corresponding trifluoroborate salt. These salts are typically crystalline solids, are air- and moisture-stable, and can be easily handled and stored. They serve as excellent partners in palladium-catalyzed cross-coupling reactions, often exhibiting improved reaction efficiency and broader functional group tolerance.
Naphtho[1,2-b]benzofuran-7-yl MIDA Boronate: The protection of the boronic acid with MIDA provides a highly stable derivative that is inert to many reaction conditions, including chromatography. This allows for the sequential and controlled unmasking of the boronic acid functionality when needed for a subsequent cross-coupling reaction, making it a valuable tool in multi-step syntheses. The formation involves the reaction of the boronic acid with MIDA under dehydrating conditions.
Application in Multi-Component Reactions and Cascade Processes
While specific examples involving this compound in multi-component reactions (MCRs) and cascade processes are not extensively documented in publicly available literature, the general reactivity of arylboronic acids suggests its potential in such transformations. Arylboronic acids are known participants in reactions like the Suzuki-Miyaura coupling, which can be integrated into cascade sequences. For instance, a hypothetical cascade could involve an initial Suzuki-Miyaura coupling of this compound with a suitably functionalized partner, followed by an intramolecular cyclization to construct a more complex heterocyclic system in a single operation.
The development of novel MCRs incorporating this specific boronic acid would be a significant advancement, enabling the rapid assembly of complex molecules bearing the naphtho[1,2-b]benzofuran scaffold.
Stereochemical Considerations in Reactions Involving this compound
The this compound molecule itself is achiral. However, stereochemical considerations become crucial when it is reacted with chiral substrates or when its derivatives are used in asymmetric synthesis.
Furthermore, the development of enantioselective transformations using this compound as a pro-chiral substrate or as a ligand in asymmetric catalysis represents a frontier in its application. While specific examples are yet to be widely reported, the principles of asymmetric catalysis suggest that chiral catalysts could be employed to achieve enantioselective additions to the boronic acid or to control the stereochemistry of products derived from it in coupling reactions. The bulky and rigid nature of the naphtho[1,2-b]benzofuran core could offer unique steric and electronic properties to influence the stereochemical outcome of such reactions.
Advanced Applications in Materials Science
Integration of Naphtho[1,2-b]benzofuran-7-ylboronic Acid into Organic Electronic Materials
The utility of boronic acids in organic electronics is well-established, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction enables the precise formation of carbon-carbon bonds, a critical step in the synthesis of the extended π-conjugated systems that are fundamental to organic electronic devices.
This compound serves as a key building block for the synthesis of specialized oligomers and polymers. Through reactions such as the Suzuki-Miyaura coupling, the boronic acid group can react with aryl halides to extend the conjugated system. This allows for the systematic construction of materials with tailored electronic and optical properties suitable for optoelectronic applications. The rigid and planar naphthobenzofuran (B12659138) unit within the polymer backbone can enhance intermolecular π-π stacking, which is often beneficial for charge transport in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
| Parameter | Significance in Optoelectronic Polymers | Contribution of Naphtho[1,2-b]benzofuran Moiety |
| π-Conjugation | Essential for charge carrier mobility and light absorption/emission. | The extended aromatic system contributes to a delocalized electron network. |
| Structural Rigidity | Improves morphological stability and can enhance charge transport. | The fused ring structure provides a rigid and planar segment in the polymer chain. |
| Solubility | Necessary for solution-based processing and device fabrication. | Can be tuned by attaching appropriate side chains to the naphthobenzofuran core. |
| Thermal Stability | Crucial for the long-term operational stability of devices. | The aromatic nature generally imparts high thermal stability. |
This interactive table highlights the key contributions of the naphthobenzofuran core to the properties of optoelectronic polymers.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
While direct experimental evidence for AIE in this compound itself is not extensively documented, its structural motifs are relevant to the design of AIE-active molecules (AIEgens). The bulky, propeller-like shape that can be achieved by coupling this molecule to other aromatic units can lead to the restriction of intramolecular rotations upon aggregation, a key mechanism for AIE. The design of molecules where the naphthobenzofuran unit is linked to other rotatable groups via the boronic acid coupling site is a viable strategy for developing novel AIEgens.
In the field of Organic Light-Emitting Diodes (OLEDs), materials based on boronic acids and their derivatives are of growing importance. Boron-containing compounds have been shown to be effective as both emitters and host materials, particularly for achieving desirable blue emission.
The naphthobenzofuran core of this compound can be incorporated into larger molecular structures designed as emitters in OLEDs. The extended conjugation can be tuned to achieve emission in specific regions of the visible spectrum. Furthermore, its rigid structure can contribute to a high photoluminescent quantum yield (PLQY), a critical parameter for efficient OLED emitters. As a component of host materials, the high triplet energy that can be associated with rigid, compact aromatic structures like naphthobenzofuran is advantageous for hosting phosphorescent emitters, preventing energy back-transfer and enhancing device efficiency.
Framework Components in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The precise and directional bonding afforded by boronic acids makes them excellent candidates for the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
This compound can function as a multitopic linker in the design of porous frameworks. In the context of COFs, boronic acids can undergo self-condensation or condensation with other polyfunctional monomers (like polyols) to form robust, porous, and crystalline networks linked by boronate or boroxine (B1236090) rings. The defined geometry of the naphthobenzofuran unit dictates the topology and pore size of the resulting framework.
| Framework Type | Role of this compound | Resulting Linkage |
| Covalent Organic Frameworks (COFs) | Serves as a molecular building block (linker). | Boroxine rings (from self-condensation) or boronate esters (with diols). |
| Metal-Organic Frameworks (MOFs) | Can be modified to contain coordinating groups for metal nodes. | Carboxylate or other coordinating groups attached to the naphthobenzofuran core. |
This interactive table outlines the role of the title compound in designing porous material architectures.
Development of Chemosensors and Recognition Elements
The boronic acid functional group is well-known for its ability to reversibly form cyclic boronate esters with 1,2- and 1,3-diols. This interaction is a cornerstone for the design of chemosensors for saccharides and other diol-containing compounds. The formation of the boronate ester can induce changes in the photophysical properties of an attached fluorophore, leading to a detectable signal. However, specific studies detailing the interaction of this compound with diols, including binding constants and selectivity data, are not present in the current body of scientific literature.
The naphthobenzofuran scaffold is a promising fluorophore due to its extended π-conjugated system. In principle, combining this fluorescent core with a boronic acid recognition site could lead to the development of fluorescent probes. The interaction with an analyte, such as a diol, would be expected to modulate the fluorescence output (e.g., intensity, wavelength) of the naphthobenzofuran moiety. At present, there are no published studies that have synthesized or characterized such a fluorescent probe based specifically on the this compound structure.
Photophysical and Electronic Property Tuning Through Structural Modification
The photophysical (e.g., absorption and emission wavelengths, quantum yield) and electronic (e.g., HOMO/LUMO energy levels) properties of naphthobenzofuran derivatives can theoretically be tuned by altering their chemical structure. Modifications to the core or the addition of various functional groups can impact these characteristics. However, research detailing such structural modifications to the this compound backbone and the resulting effects on its properties has not been reported.
Due to the lack of specific research data, no data tables can be generated for the photophysical or sensing properties of this compound.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the naphthyl and benzofuran (B130515) ring systems will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, and multiplets) based on their electronic environment and proximity to neighboring protons. The proton of the boronic acid group (-B(OH)₂) is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides critical information about the carbon framework of the molecule. Aromatic carbons generally resonate in the range of 110-160 ppm. The carbon atom directly attached to the boron atom would likely exhibit a unique chemical shift influenced by the boron's electronegativity. For instance, in 9-Methoxynaphtho[1,2-b]benzofuran, the carbon atoms of the fused ring system resonate at various positions, such as 159.3 ppm, 157.2 ppm, and 151.7 ppm, with the methoxy (B1213986) carbon appearing at 55.6 ppm. mdpi.com Similar complexity and chemical shift ranges are expected for Naphtho[1,2-b]benzofuran-7-ylboronic acid.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Related Naphtho[1,2-b]benzofuran Derivative (9-Methoxynaphtho[1,2-b]benzofuran) mdpi.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 8.42 (d, J = 7.3 Hz) | 120.4 |
| H-2 | 7.65 (ddd, J = 8.2, 6.9, 1.2 Hz) | 126.3 |
| H-3 | 7.55 (ddd, J = 8.2, 6.9, 1.2 Hz) | 125.4 |
| H-4 | 8.00 (d, J = 8.2 Hz) | 128.3 |
| H-5 | 7.78 (d, J = 8.5 Hz) | 123.1 |
| H-6 | 7.96 (d, J = 8.5 Hz) | 118.0 |
| H-7 | 7.88 (d, J = 8.5 Hz) | 120.3 |
| H-8 | 7.03 (dd, J = 8.6, 2.3 Hz) | 111.3 |
| C-9 | - | 159.3 |
| H-10 | 7.27 (d, J = 2.3 Hz) | 96.6 |
| OCH₃ | 3.96 (s) | 55.6 |
Note: The numbering and assignment are based on the reported data for 9-Methoxynaphtho[1,2-b]benzofuran and may not directly correspond to this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound, with a molecular formula of C₁₆H₁₁BO₃, the expected molecular weight is approximately 262.07 g/mol .
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed for the analysis of such compounds. In a typical ESI-MS experiment in positive ion mode, the protonated molecule [M+H]⁺ would be observed. For the related compound 9-Methoxynaphtho[1,2-b]benzofuran, an [M+H]⁺ ion at m/z 249 was detected, corresponding to its molecular formula. mdpi.com
The fragmentation pattern observed in the mass spectrum can offer valuable structural information. The cleavage of the C-B bond and the loss of the boronic acid group or water molecules are plausible fragmentation pathways that would be investigated to support the proposed structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₁BO₃ |
| Molecular Weight | 262.07 |
| Exact Mass | 262.0798 |
| [M+H]⁺ (Monoisotopic) | 263.0876 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent and diagnostic peaks would include:
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid moiety. This broadening is due to intermolecular hydrogen bonding.
Aromatic C-H Stretching: Sharp peaks are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, corresponding to the C-H bonds of the aromatic rings.
C=C Stretching: Multiple sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic and furan (B31954) rings.
B-O Stretching: A strong absorption band is anticipated in the 1310-1380 cm⁻¹ range, which is characteristic of the B-O stretching vibration in boronic acids.
C-O Stretching: The C-O-C stretching of the furan ring would likely appear in the 1000-1300 cm⁻¹ region.
Out-of-Plane C-H Bending: The region between 700 and 900 cm⁻¹ will contain bands related to the out-of-plane C-H bending vibrations, which can sometimes provide information about the substitution pattern on the aromatic rings.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | 3000 - 3100 | Sharp, Medium |
| Aromatic C=C | 1450 - 1600 | Medium to Strong |
| B-O | 1310 - 1380 | Strong |
| C-O (Furan) | 1000 - 1300 | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the public domain, the technique would provide invaluable information if suitable crystals could be obtained.
The data obtained from X-ray crystallography would include precise bond lengths, bond angles, and torsion angles, confirming the planarity of the fused ring system and providing detailed insight into the conformation of the boronic acid group relative to the aromatic core.
High-Resolution Chromatography for Purity Assessment
High-resolution chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for assessing the purity of this compound. Given that commercial sources often state a purity of around 95%, HPLC is crucial for quantifying the main component and identifying any impurities. mdpi.com
A reversed-phase HPLC method would likely be employed, using a C18 or similar stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the extensive aromatic system of the molecule is expected to be strongly UV-active.
The development of a robust HPLC method for boronic acids can sometimes be challenging due to their potential for degradation or complexation. However, established protocols for the analysis of various boronic acids can be adapted for this specific compound. The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.
Table 4: Typical Parameters for HPLC Purity Assessment of Aromatic Boronic Acids
| Parameter | Typical Condition |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to an absorption maximum of the compound |
| Injection Volume | 5-20 µL |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Naphtho[1,2-b]benzofuran-7-ylboronic acid, these calculations can predict its geometry, orbital energies, and the distribution of electron density, which in turn dictate its reactivity.
The electronic structure of boronic acids is significantly influenced by the hybridization state of the boron atom. lodz.pl In its neutral form, the boron atom is sp² hybridized and trigonal planar, possessing an empty p-orbital that makes it a Lewis acid. Upon binding with a Lewis base, such as a hydroxyl ion or a diol, the hybridization changes to sp³, adopting a tetrahedral geometry. lodz.pl For this compound, the large aromatic system, which is a heterocyclic analog of naphthalene (B1677914), is expected to be largely planar. researchgate.net
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher polarizability and reactivity. researchgate.net For benzofuran (B130515) derivatives, the HOMO-LUMO gap has been computationally explored to understand their potential as nonlinear optical (NLO) materials. researchgate.net
The reactivity of boronic acids can be further quantified through reactivity descriptors derived from conceptual DFT. These include electrophilicity and nucleophilicity indices, which can predict how the molecule will interact with other reagents. For instance, the electrophilicity of boronic acids is influenced by substituents on the aromatic ring; electron-withdrawing groups tend to increase their reactivity in certain reactions. rsc.orgrsc.org
Table 1: Illustrative Calculated Electronic Properties of Benzofuran Derivatives This table presents representative data for related compounds to illustrate the type of information obtained from quantum chemical calculations. Specific values for this compound are not available in the cited literature.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 7-methoxy-benzofuran-2-carboxylic acid | B3LYP/6-311++G(d,p) | -6.251 | -2.062 | 4.189 | researchgate.net |
| 2-phenylbenzofuran | GGA-PBE/6-31G(d,p) | -5.87 | -1.63 | 4.24 | physchemres.org |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For this compound, DFT studies would be particularly useful for understanding its participation in key reactions such as the Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. DFT calculations have been extensively used to elucidate its mechanism, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step. nih.govresearchgate.net DFT studies have shown that the nature of the boronic acid, including its substituents and the reaction conditions (e.g., the base and solvent used), can significantly affect the energy barrier of this step. rsc.orgmdpi.com For heteroaromatic boronic acids, DFT calculations help in understanding the regioselectivity of the coupling reaction. rsc.org
Another important reaction of boronic acids is the formation of boroxines (cyclic trimers) through dehydration. DFT calculations have detailed the reaction mechanism, showing that it proceeds through the formation of a hydrogen-bonded dimer, followed by sequential dehydration steps where the boron atom becomes transiently tetravalent in the transition states. researchgate.net This process is relevant for understanding the stability and storage of boronic acids.
While specific DFT studies on the reaction mechanisms of this compound are not available, the general principles derived from studies on phenylboronic acid and other aromatic boronic acids are applicable. nih.govresearchgate.net The large, electron-rich naphthobenzofuran (B12659138) moiety would likely influence the electronic environment of the boronic acid group and thus the kinetics of its reactions.
Computational Prediction of Spectroscopic Signatures
Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.
For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the chosen functional and basis set, and often a good correlation with experimental values is achieved. researchgate.netresearchgate.net Such calculations would be particularly useful for assigning the signals of the protons and carbons in the complex polycyclic aromatic system. The equilibrium between the boronic acid and its boronate form can also be studied using NMR, and computational models can help interpret the spectra of these exchanging species. mdpi.com
The vibrational frequencies in the IR and Raman spectra can also be calculated using DFT. researchgate.net These calculations help in assigning the observed vibrational modes to specific molecular motions. For boronic acids, characteristic bands include the O-H stretching and B-O stretching vibrations. researchgate.net
The UV-Vis absorption spectrum is governed by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis spectra. lodz.plresearchgate.net For large polycyclic aromatic hydrocarbons and their derivatives, computational methods can predict the wavelengths of maximum absorbance (λ_max). nist.gov Given the extended π-conjugated system of this compound, it is expected to absorb in the UV region, and TD-DFT calculations could provide a theoretical spectrum for comparison with experimental data.
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for Related Compounds This table showcases the typical accuracy of computational predictions of spectroscopic data for similar molecules. Specific predicted data for this compound is not available in the cited literature.
| Compound | Spectroscopic Technique | Experimental Value | Calculated Value | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| 7-methoxy-benzofuran-2-carboxylic acid | ¹H NMR (Carboxylic H) | 13.53 ppm | - | - | researchgate.net |
| 6-Bromo-3-Pyridinyl Boronic Acid | IR (selected modes) | - | Good correlation | B3LYP/6-311++G(d,p) | researchgate.net |
| 3-aminophenylboronic acid | UV-Vis (λ_max) | ~290 nm | Shorter λ | TD-DFT(B3LYP)/6-31G(d,p) | lodz.pl |
Molecular Dynamics Simulations for Material Self-Assembly
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the process of self-assembly. nih.gov For this compound, MD simulations could provide insights into how individual molecules organize into larger, ordered structures, which is crucial for the design of new materials.
The self-assembly of boronic acids is driven by various non-covalent interactions, including hydrogen bonding and π-π stacking. msu.edu The boronic acid moiety can form strong, reversible covalent bonds with diols, leading to the formation of dynamic covalent networks. acs.org It can also form hydrogen-bonded dimers in the solid state. researchgate.net The large, planar aromatic surface of this compound makes it a prime candidate for self-assembly through π-π stacking, similar to other polycyclic aromatic compounds. researchgate.net
MD simulations can be used to model the aggregation of these molecules in solution or on a surface. ljmu.ac.uk By simulating a system containing many molecules of this compound, it would be possible to observe the formation of aggregates, such as stacks or sheets, and to analyze the preferred packing arrangements. These simulations can also provide information on the stability of the self-assembled structures and the dynamics of their formation. nih.gov
While specific MD simulations of this compound have not been reported, studies on the self-assembly of other bio-inspired supramolecular systems and conjugated organic molecules provide a methodological blueprint for such investigations. nih.govljmu.ac.uk These studies highlight the importance of choosing an appropriate force field that can accurately describe the relevant intermolecular interactions. nih.gov
Structure-Property Relationship Analysis Through Computational Modeling
Computational modeling is instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively.
For this compound, QSAR and QSPR studies could be employed to predict its potential biological activities or material properties based on its calculated molecular descriptors. Benzofuran derivatives have been the subject of numerous SAR studies, which have identified structural features important for their anticancer and other biological activities. scilit.comnih.govnih.gov These studies often use computational descriptors such as electronic properties, steric parameters, and lipophilicity to build predictive models. physchemres.orgnih.gov
For instance, a QSAR study on a series of benzofuran derivatives might reveal that the presence of a large, planar aromatic system, such as the naphthobenzofuran core, is conducive to a particular biological activity. Similarly, a QSPR model could be developed to predict the material properties of a series of boronic acids, such as their ability to form stable self-assembled monolayers or their performance in organic electronic devices.
Computational tools can generate a vast number of molecular descriptors for this compound, including those related to its topology, geometry, and electronic structure. By comparing these descriptors with those of other compounds with known properties, it is possible to make informed predictions about its behavior. While a specific QSAR or QSPR study including this exact molecule is not available, the methodologies are well-established and could be readily applied if a suitable dataset of related compounds were available. physchemres.orgnih.govbiorxiv.org
Future Research Directions and Emerging Opportunities
Catalyst Development for Enhanced Reactivity and Selectivity
The primary utility of Naphtho[1,2-b]benzofuran-7-ylboronic acid lies in its application in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While palladium-based catalysts are standard, future research will focus on developing more robust, efficient, and selective catalytic systems to overcome existing limitations.
Key opportunities include:
Novel Phosphine (B1218219) Ligands: The development of sophisticated phosphine ligands is crucial for improving catalyst performance. Ligands with tailored steric and electronic properties can enhance catalyst stability, increase turnover numbers (TONs), and provide greater control over regioselectivity, which is particularly important when coupling with polyhalogenated substrates. acs.orgrsc.org
Nickel-Based Catalysis: Exploring nickel-based catalysts offers a cost-effective and potentially more reactive alternative to palladium. thieme.de Nickel catalysts have shown promise in coupling reactions involving challenging substrates and could be particularly effective for activating the C-B bond of this compound under milder conditions.
Heterogeneous Catalysts: The design of reusable, solid-supported catalysts (heterogeneous catalysts) is a significant goal for sustainable chemistry. Immobilizing palladium or nickel complexes on polymers, silica (B1680970), or nanoparticles could simplify product purification, reduce metal contamination, and allow for catalyst recycling, making processes more economically viable and environmentally friendly. rsc.org
| Catalyst Type | Metal Center | Potential Ligands/Support | Anticipated Advantages |
|---|---|---|---|
| Homogeneous | Palladium (Pd) | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | High reactivity, broad substrate scope, improved yields for challenging couplings. rsc.orgresearchgate.net |
| Homogeneous | Nickel (Ni) | N-heterocyclic carbenes (NHCs), phosphines | Lower cost, high reactivity for unactivated chlorides, unique selectivity. thieme.de |
| Heterogeneous | Palladium (Pd) | Polymer-supported phosphines, Pd on activated carbon | Ease of separation, reusability, reduced metal leaching into the product. rsc.org |
Exploration of Novel Reaction Pathways and Synthetic Transformations
Beyond conventional cross-coupling, future research is poised to explore novel synthetic transformations that leverage the unique structure of this compound. These new pathways will enable the creation of unprecedented molecular architectures.
Emerging areas of focus are:
C-H Bond Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Developing methods for the regioselective C-H activation of the naphtho[1,2-b]benzofuran core would provide a highly atom-economical route to introduce new functional groups, bypassing the need for pre-functionalized starting materials. Rhodium and palladium catalysts are promising candidates for mediating such transformations. nih.gov
Photochemical Reactions: Light-mediated reactions offer green and efficient alternatives to traditional thermal methods. The extended π-system of the naphthobenzofuran (B12659138) core makes it an ideal candidate for photochemical transformations, such as photoinduced cycloadditions or rearrangements, to generate complex polycyclic structures. researchgate.net
Cascade and Tandem Reactions: Designing one-pot reactions where multiple bonds are formed in a sequential manner (cascade or tandem reactions) can significantly improve synthetic efficiency. rsc.orgacs.org Future work could involve developing a cascade process where this compound participates in an initial coupling, followed by an intramolecular cyclization to rapidly build molecular complexity.
| Reaction Pathway | Description | Potential Outcome |
|---|---|---|
| Direct C-H Arylation | Coupling the C-H bonds of the naphthobenzofuran ring with aryl halides. | Access to extended π-conjugated systems without pre-functionalization. |
| Photochemical [2+2] Cycloaddition | Using light to induce a cycloaddition reaction with an alkene. | Formation of novel, strained polycyclic architectures. researchgate.net |
| Suzuki-Lactonization Cascade | An initial Suzuki coupling followed by an intramolecular cyclization to form a lactone ring. | Rapid synthesis of complex, biologically relevant heterocyclic scaffolds. |
Diversification of this compound Derivatives for Specialized Applications
The core structure of Naphtho[1,2-b]benzofuran is a privileged scaffold found in molecules with interesting biological and material properties. researchgate.netmedcraveonline.com By using the boronic acid as a handle, a vast chemical space of derivatives can be accessed, each tailored for a specific function.
Opportunities for diversification include:
Materials for Organic Electronics: The rigid, planar structure of the naphthobenzofuran core is ideal for creating materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aimdpi.com By coupling this compound with various electron-donating or electron-accepting aromatic systems, researchers can fine-tune the HOMO/LUMO energy levels, charge transport properties, and emission colors of the resulting materials. acs.org
Medicinal Chemistry Libraries: Naphthofuran derivatives have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Synthesizing libraries of compounds by coupling the boronic acid with diverse heterocyclic partners will be a key strategy for discovering new drug candidates. This approach allows for systematic exploration of structure-activity relationships (SAR). nih.gov
Fluorescent Probes and Sensors: The inherent fluorescence of the naphthobenzofuran system can be exploited to create chemical sensors. ontosight.ai By attaching specific receptor units through the boronic acid group, derivatives can be designed to exhibit a change in fluorescence upon binding to a target analyte (e.g., metal ions, biomolecules), enabling their use in diagnostics and cellular imaging.
| Derivative Class | Coupling Partner Example | Specialized Application |
|---|---|---|
| Extended π-Systems | Pyreneboronic acid, Anthracenyl halides | Organic Semiconductors (OFETs), OLED Emitters. acs.org |
| Heterocyclic Hybrids | Halogenated pyridines, pyrimidines, or indoles | Medicinal Chemistry (e.g., kinase inhibitors, antiviral agents). rsc.orggoogle.com |
| Functional Probes | Crown ethers, ion-chelating groups | Fluorescent sensors for metal ion detection. |
Integration into Multidisciplinary Research Areas beyond Current Scope
While the primary applications of this compound are currently centered on organic synthesis, materials science, and medicinal chemistry, its unique properties open doors to several other emerging fields.
Future multidisciplinary opportunities include:
Chemical Biology: Derivatives designed as fluorescent probes can be used to study biological processes within living cells. The boronic acid group itself can be used to target specific biological structures, such as carbohydrates (saccharides) on cell surfaces, creating tools for diagnostics or targeted drug delivery.
Supramolecular Chemistry: The rigid, planar shape of the naphthobenzofuran scaffold makes it an excellent building block (a "tecton") for constructing complex, self-assembled supramolecular architectures like molecular cages, polymers, and metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, and sensing.
Integrated Sensor Systems: The integration of electronic materials derived from this compound into sensing devices is a promising frontier. For example, OFETs built from naphthobenzofuran derivatives could be functionalized to act as highly sensitive chemical or biological sensors when incorporated into electronic circuits. nih.gov
The continued exploration of this compound and its derivatives is set to drive significant innovation. By focusing on the development of advanced catalysts, novel reaction pathways, scalable synthesis, and multidisciplinary applications, the scientific community can fully harness the potential of this versatile chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
